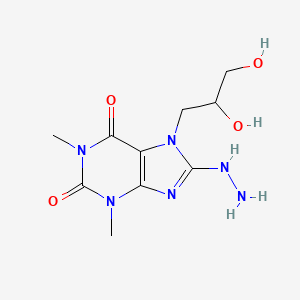

7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound belongs to the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O4/c1-14-7-6(8(19)15(2)10(14)20)16(3-5(18)4-17)9(12-7)13-11/h5,17-18H,3-4,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNRZPBLEXPCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple steps. Typically, the synthetic route starts with the preparation of the purine core, followed by the introduction of the hydrazinyl and dihydroxypropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to different hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl or dihydroxypropyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of 238.24 g/mol. It possesses a purine base structure which is significant in various biological activities. The compound's structure allows it to interact with multiple biological pathways, making it a valuable subject of study.

Pharmaceutical Applications

-

Vasodilatory Effects :

- The compound has been studied for its ability to improve blood flow by acting as a vasodilator. It works by reducing blood viscosity and enhancing erythrocyte flexibility. This is particularly beneficial for patients suffering from peripheral arterial disease (PAD), where improved circulation can alleviate symptoms like intermittent claudication .

-

Phosphodiesterase Inhibition :

- Similar to other methylxanthines, this compound may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can result in various downstream effects including relaxation of vascular smooth muscle and inhibition of platelet aggregation .

- Anti-inflammatory Properties :

Case Study 1: Peripheral Arterial Disease

A clinical trial investigated the efficacy of the compound in patients with PAD. Results indicated significant improvements in walking distance and reduction in pain during exertion compared to a placebo group. The study highlighted its potential as a therapeutic agent for managing PAD symptoms.

Case Study 2: Inflammatory Conditions

Research on animal models demonstrated that treatment with this compound resulted in reduced markers of inflammation and improved recovery from induced inflammatory responses. These findings suggest its utility in treating various inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the dihydroxypropyl group can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. For example:

7-(2,3-dihydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with an amino group instead of a hydrazinyl group.

7-(2,3-dihydroxypropyl)-8-methyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methyl group instead of a hydrazinyl group. The uniqueness of 7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties

Biological Activity

7-(2,3-Dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 284.28 g/mol. The presence of the hydrazinyl group and hydroxyl substituents on the purine core is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₆O₄ |

| Molecular Weight | 284.28 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 97.4 Ų |

Biological Activity

Research indicates that purine derivatives exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific activities of this compound have been explored in several studies.

Anticancer Activity

In vitro studies have shown that compounds with hydrazinyl moieties can induce apoptosis in cancer cells. For instance, a study demonstrated that hydrazinyl derivatives can inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Hydrazine derivatives are known to exhibit antibacterial properties against various pathogens. A comparative study indicated that similar purine derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Compounds with hydrazinyl groups may inhibit enzymes involved in nucleotide metabolism.

- DNA Interaction : The purine core allows for potential intercalation into DNA strands, affecting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

- Study on Anticancer Effects : A recent study investigated the effects of various hydrazinyl derivatives on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of purine derivatives against Staphylococcus aureus and Escherichia coli. The tested compound showed notable inhibition zones in agar diffusion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.